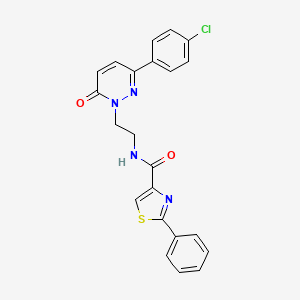

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylthiazole-4-carboxamide

Description

N-(2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylthiazole-4-carboxamide is a synthetic small molecule featuring a pyridazinone core substituted with a 4-chlorophenyl group at the 3-position. The ethyl linker connects this pyridazinone moiety to a thiazole-4-carboxamide scaffold, which is further substituted with a phenyl group at the 2-position.

Properties

IUPAC Name |

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-phenyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN4O2S/c23-17-8-6-15(7-9-17)18-10-11-20(28)27(26-18)13-12-24-21(29)19-14-30-22(25-19)16-4-2-1-3-5-16/h1-11,14H,12-13H2,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILXXGMBLMRLHRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylthiazole-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological activity, and potential applications of this compound, supported by relevant data tables and case studies.

- Molecular Formula : C22H20ClN3O4S

- Molecular Weight : 457.9 g/mol

- CAS Number : 1219584-39-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include the use of organic solvents and catalysts to enhance yield and purity. The synthetic routes often utilize palladium or copper compounds as catalysts, with reaction conditions optimized for large-scale production in industrial settings.

Biological Activity

The biological activity of this compound is primarily linked to its structural components, particularly the thiazole and pyridazine moieties, which are known for their pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiazole exhibit significant anticancer activity. For instance, a series of phenylthiazole derivatives were synthesized and tested against various cancer cell lines, including:

| Cell Line | Type of Cancer | IC50 (µM) | Reference |

|---|---|---|---|

| SKNMC | Neuroblastoma | 15.5 | |

| Hep-G2 | Hepatocarcinoma | 12.8 | |

| MCF-7 | Breast Cancer | 10.1 |

The mechanism of action involves the induction of apoptosis through the activation of caspase pathways, highlighting the potential of these compounds as anticancer agents.

Antifungal Activity

Thiazole derivatives have also shown antifungal properties. A study reported that certain thiazole derivatives exhibited activity against Candida albicans and Candida parapsilosis. The minimum inhibitory concentration (MIC) values for these compounds were comparable to established antifungal agents like ketoconazole:

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound 2d | Candida albicans | 0.8 | |

| Compound 2e | Candida parapsilosis | 1.23 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes or receptors involved in various signaling pathways. This interaction can modulate enzymatic activities or receptor functions, leading to therapeutic effects.

Case Studies

- Anticancer Efficacy : In a recent study, a derivative similar to this compound was tested on multiple cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis through caspase activation pathways .

- Antifungal Activity : Another study evaluated the antifungal properties of thiazole derivatives, including those with similar structural characteristics to our compound. Results indicated effective inhibition against fungal strains with MIC values suggesting potential for clinical application in treating fungal infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

a. Pyridazinone Derivatives

- Compound 6h : 3-(3-(4-(4-Chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide ()

- Structural Similarities : Shares the 6-oxopyridazin-1(6H)-yl core and a 4-chlorophenyl substituent.

- Differences : Incorporates a piperazine linker and an antipyrine (pyrazolone) moiety instead of a thiazole-carboxamide.

- Synthesis : Yielded 54% via column chromatography (DCM-MeOH gradient) with IR peaks at 1650 cm⁻¹ (C=O) and 1620 cm⁻¹ (C=O) .

b. Oxadiazine Derivatives

- 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amine () Structural Similarities: Contains a 4-chlorophenyl group and an amide linkage. Differences: Replaces pyridazinone with a 1,3,5-oxadiazine ring and includes a trichloromethyl group. Synthesis: Synthesized via dehydrosulfurization of thiourea intermediates, highlighting divergent synthetic pathways compared to pyridazinone derivatives .

Amide-Linked Compounds

a. 3-Chloro-4-hydroxy-N-phenethylbenzamide ()

- Structural Similarities : Shares the benzamide backbone and aromatic substituents.

- Differences: Lacks heterocyclic cores (e.g., pyridazinone or thiazole) but includes a phenolic hydroxyl group.

- Reactivity : Exhibits variable conversion rates (10–18%) under different conditions, suggesting sensitivity to reaction environments .

b. N-(2-(4-Chlorophenyl)-2-hydroxyethyl)quinoline-5-carboxamide ()

- Structural Similarities : Features a chlorophenyl group and carboxamide linkage.

- Differences: Utilizes a quinoline scaffold instead of pyridazinone-thiazole fusion.

Functional Group Analysis

Research Implications and Gaps

- Synthetic Challenges : The target compound’s ethyl-thiazole linker may introduce steric hindrance during synthesis, unlike simpler amide-linked analogs .

- Biological Potential: Pyridazinone derivatives (e.g., Compound 6h) are associated with anti-inflammatory and antimicrobial activity, suggesting a plausible therapeutic niche for the target molecule .

- Data Limitations: No direct pharmacological or crystallographic data for the target compound were found in the provided evidence. Further studies using tools like SHELX () for structural refinement or in vitro assays () are needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.